molecular formula C12H14FNO4 B1520518 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid CAS No. 1019384-47-4

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid

Cat. No. B1520518
M. Wt: 255.24 g/mol
InChI Key: WDQLOJRKJMUXDP-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It’s often used to protect amines in the synthesis of peptides . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds related to 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.


Molecular Structure Analysis

The molecular structure of compounds incorporating the Boc group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with Boc protection.


Chemical Reactions Analysis

The chemical reactivity of 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of Boc-protected intermediates in generating structurally complex amino acids.

Scientific Research Applications

Synthesis Improvement

Matthew Badland et al. (2010) describe an improved synthesis method for a compound closely related to 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid. They utilize milder and more selective conditions for synthesizing (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, starting from 3-aminobenzoic acid. This process involves both classical salt resolution and enzymatic approaches, achieving high selectivity in the desired compound (Badland et al., 2010).

Mimicking β-Strand Peptides

J. Nowick et al. (2000) conducted a study on an unnatural amino acid, which mimics the hydrogen-bonding functionality of a tripeptide β-strand. This amino acid, similar in structure to 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid, is efficient in forming β-sheet-like hydrogen-bonded dimers and can be incorporated into peptides via standard peptide synthesis techniques (Nowick et al., 2000).

Amino Acid Derivative Production

Suvratha Krishnamurthy et al. (2014) report the synthesis of epoxy amino acids from allylglycine, leading to various hydroxyproline derivatives. This study demonstrates the versatility of amino acid derivatives like 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid in synthesizing complex compounds with potential applications in biochemistry and pharmaceuticals (Krishnamurthy et al., 2014).

Catalysis in Amino Acid Protection

A. Heydari et al. (2007) explored the use of a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines. This reaction is pertinent to the field of peptide synthesis, where protecting groups like the tert-butoxycarbonyl group in 2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid are crucial (Heydari et al., 2007).

Safety And Hazards

Compounds with the Boc group can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, avoiding ingestion and inhalation .

Future Directions

The use of the Boc group in organic synthesis continues to be a topic of research, with ongoing efforts to develop more efficient and environmentally friendly methods for the protection and deprotection of amines . This will likely continue to be an important area of study in the future.

properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLOJRKJMUXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-4-fluorobenzoic acid

CAS RN

1019384-47-4
Record name 2-((tert-butoxycarbonyl)amino)-4-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AK Belfrage, J Gising, F Svensson… - European Journal of …, 2015 - Wiley Online Library
The development of a robust palladium‐catalysed urea N‐arylation protocol to install various ureas at the 3‐position of the 2(1H)‐pyrazinone scaffold is described. The method involves …
AK Belfrage, E Abdurakhmanov, E Åkerblom… - Bioorganic & Medicinal …, 2016 - Elsevier
Herein, we present the design and synthesis of 2(1H)-pyrazinone based HCV NS3 protease inhibitors with variations in the C-terminus. Biochemical evaluation was performed using …
Number of citations: 7 www.sciencedirect.com

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